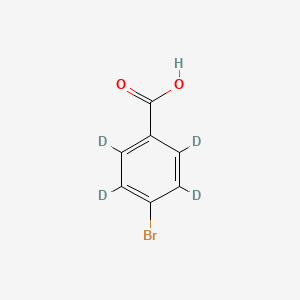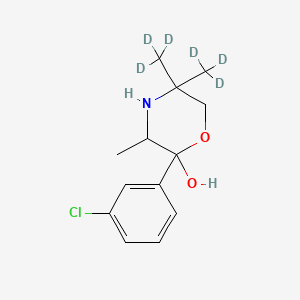![molecular formula [13C]6H8N2O8 B602658 Isosorbide-13C6 Dinitrate CAS No. 1246815-45-1](/img/new.no-structure.jpg)
Isosorbide-13C6 Dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosorbide-13C6 Dinitrate is a chemically modified version of isosorbide dinitrate, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as a vasodilator in the treatment of angina pectoris and heart failure. It functions by relaxing vascular smooth muscles, leading to the dilation of peripheral arteries and veins, which reduces the workload on the heart .
Wirkmechanismus
Target of Action
Isosorbide-13C6 Dinitrate primarily targets the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow. By acting on these cells, this compound can influence the dilation of peripheral arteries and veins .
Mode of Action
This compound is an organic nitrate that acts as a nitric oxide (NO) donor . It is converted to the active nitric oxide, which then activates guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers . This process results in the relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide-cGMP pathway . The increase in cGMP levels leads to the activation of protein kinases, causing a series of phosphorylation reactions. This results in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to muscle relaxation and vasodilation .
Pharmacokinetics
This compound is extensively metabolized in the liver to its active metabolites, isosorbide 5-mononitrate and 2-mononitrate . The onset of action varies depending on the route of administration. For sublingual tablets, the onset is approximately 2 to 5 minutes, while for oral tablets and capsules (including extended-release formulations), it is about 1 hour . The duration of action for sublingual tablets is 1 to 2 hours, and for oral tablets and capsules, it is up to 8 hours . The elimination half-life of the parent drug is about 1 hour .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle and the dilation of peripheral arteries and veins . This dilation promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This can help prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) .
Biochemische Analyse
Biochemical Properties
Isosorbide-13C6 Dinitrate is an NO donor . It plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes and proteins, primarily through the donation of nitric oxide (NO). This interaction leads to the activation of the enzyme guanylate cyclase . The activation of guanylate cyclase, in turn, increases the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increase in cGMP levels leads to a series of phosphorylation reactions, resulting in the dephosphorylation of myosin light chains of smooth muscle fibers .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the proliferation activity, adhesion ability, and migration ability of endothelial progenitor cells (EPCs), playing a beneficial role in the repair of endothelial injury .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to nitric oxide (NO), which then activates guanylate cyclase . This activation leads to an increase in cGMP levels, which in turn activates protein kinases and triggers a series of phosphorylation reactions. These reactions result in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to the relaxation and dilation of blood vessels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that after oral and sublingual doses of standard and sustained-release formulations, plasma levels of this compound are obtained . Over time, the plasma levels of this compound increase rather than decrease after chronic dosing .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, studies have shown that Isosorbide Dinitrate can prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) when administered at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, with a systemic clearance of 3.7 l/min and a distribution volume of 2521 (3.1 l/kg) . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It works by relaxing and widening blood vessels, allowing more blood to flow to the heart . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-13C6 Dinitrate involves the nitration of isosorbide, a process where nitric acid reacts with isosorbide to introduce nitrate groups. The reaction typically requires a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the dinitrate product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of concentrated acids and the use of specialized equipment to manage the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Isosorbide-13C6 Dinitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrate esters.
Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions
Major Products: The major products formed from these reactions include various nitrate esters, alcohols, and substituted isosorbide derivatives .
Wissenschaftliche Forschungsanwendungen
Isosorbide-13C6 Dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to track the metabolic pathways of nitrates.
Biology: The compound helps in studying the effects of nitrates on cellular processes and vascular biology.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of nitrate drugs.
Industry: The compound is utilized in the development of new vasodilatory drugs and in the quality control of pharmaceutical products .
Vergleich Mit ähnlichen Verbindungen
Nitroglycerin: Another nitrate used for angina, but with a faster onset of action.
Isosorbide Mononitrate: A metabolite of isosorbide dinitrate with a longer duration of action.
Amyl Nitrite: A volatile nitrate used for rapid relief of angina symptoms
Uniqueness: Isosorbide-13C6 Dinitrate is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its slower onset and longer duration of action compared to nitroglycerin make it suitable for chronic management of angina .
Eigenschaften
CAS-Nummer |
1246815-45-1 |
|---|---|
Molekularformel |
[13C]6H8N2O8 |
Molekulargewicht |
242.09 |
Reinheit |
95% by HPLC; 98% atom 13C |
Verwandte CAS-Nummern |
87-33-2 (unlabelled) |
Synonyme |
1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate; Dinitrosorbide-13C6; 1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate; Carvasin-13C6; Cedocard-13C6; Corovliss-13C6; Dignonitrat-13C6; Dilatrate-13C6; Diniket-13C6; ISDN-13C6 |
Tag |
Isosorbide Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












